1-Tetradecylperhydroazepine N-oxide
Description
Conceptual Frameworks of Tertiary Amine N-Oxidation
The conversion of a tertiary amine to its corresponding N-oxide is a well-established oxidation reaction in organic chemistry. libretexts.org This transformation involves the donation of the lone pair of electrons from the nitrogen atom to an oxygen atom from an oxidizing agent.
Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and peroxyacids (such as peroxybenzoic acid). nih.govwikipedia.org The reaction with hydrogen peroxide is often preferred due to its cleaner byproducts (water), though it can sometimes be sluggish and require elevated temperatures. nih.gov Peroxyacids are generally more reactive but may exhibit lower functional group tolerance, potentially oxidizing other parts of the molecule. nih.govacs.org
The mechanism of N-oxidation involves the nucleophilic attack of the tertiary amine's nitrogen on the electrophilic oxygen of the oxidizing agent. chemicalforums.com The resulting N-oxide features a formal positive charge on the nitrogen and a formal negative charge on the oxygen, leading to a highly polar N-O bond. acs.orgresearchgate.net This polarity is a key determinant of the physical and chemical properties of N-oxides.
The oxidation state of nitrogen in a tertiary amine is -3, and upon oxidation to an amine oxide, it changes to -1. libretexts.org Unlike their parent amines, which typically undergo rapid nitrogen inversion, amine oxides with three different substituents on the nitrogen atom can be resolved into optically active forms. libretexts.org
Significance of Saturated Heterocyclic N-Oxides in Contemporary Chemical Research
Saturated heterocyclic N-oxides are a class of compounds that have garnered interest in various fields of chemical research due to their unique properties. The introduction of the N-oxide functionality into a saturated heterocyclic ring system can lead to several important effects:
Modified Physicochemical Properties: The high polarity of the N-O bond increases water solubility and hygroscopicity. nih.gov This property is utilized in applications where enhanced aqueous compatibility is desired. For instance, N-methylmorpholine-N-oxide (NMO) is capable of dissolving cellulose. nih.gov
Surfactant Activity: Long-chain alkyl amine oxides, including those with saturated heterocyclic headgroups, are effective amphoteric surfactants. wikipedia.org Their applications depend on the length of the alkyl chain and the nature of the substituents on the nitrogen atom. researchgate.net
Biological Activity: Various heterocyclic N-oxides have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govnih.gov The mode of action for antimicrobial activity is often attributed to the disorganization of cell membranes. nih.gov
Prodrugs: In medicinal chemistry, the N-oxide group can be used to create prodrugs. These compounds may be less active than the parent amine but can be reduced back to the active tertiary amine in vivo. google.com This strategy can be used to improve pharmacokinetic properties.
Catalysis and Synthesis: Heteroaromatic N-oxides are used as catalysts in both metal-free and metal-catalyzed reactions. mdpi.com While less common for saturated systems, the N-oxide group's ability to influence the reactivity of the parent molecule is a key feature.
Contextualization of 1-Tetradecylperhydroazepine N-oxide in Current Academic Research Trends
Specific academic research focusing solely on this compound is limited. However, its chemical structure places it within the well-studied class of long-chain alkyl amine oxides. Research on structurally related compounds provides a context for its potential properties and applications.
A study on the antimicrobial activity of various N-alkyl derivatives of saturated heterocyclic amine oxides included 1-dodecylperhydroazepine N-oxide, a close structural analog. nih.gov This study found that the antimicrobial and cytolytic activity of these compounds was primarily dependent on the length of the hydrophobic alkyl chain and was a result of membrane disorganization. nih.gov This suggests that this compound would likely exhibit similar surfactant and antimicrobial properties.
The primary research interest in such long-chain amine oxides lies in their surfactant properties. wikipedia.orgresearchgate.net The combination of a long hydrophobic tetradecyl chain and a polar N-oxide group situated within a perhydroazepine ring makes this compound a classic example of an amphiphilic molecule. These types of molecules are of interest in areas such as detergency, foam stabilization, and potentially in specialized applications like gas hydrate (B1144303) management, where tailored amine oxides have shown promise. wikipedia.orgacs.org
Physicochemical Properties of Related Compounds
To provide context for the properties of this compound, the following table presents data for the parent heterocycle, azepane, and a related N-oxide.
| Property | Azepane | Pyridine-N-oxide |
| Molecular Formula | C₆H₁₃N | C₅H₅NO |
| Molar Mass | 99.17 g/mol | 95.101 g/mol |
| Appearance | Clear colorless liquid | Colorless solid |
| Melting Point | - | 65 to 66 °C |
| Boiling Point | - | 270 °C |
Data sourced from PubChem and Wikipedia. nih.govwikipedia.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
74493-23-5 |
|---|---|
Molecular Formula |
C20H41NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
1-oxido-1-tetradecylazepan-1-ium |
InChI |
InChI=1S/C20H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-21(22)19-16-13-14-17-20-21/h2-20H2,1H3 |
InChI Key |
SBOMHBTVBXSCJT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC[N+]1(CCCCCC1)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCC[N+]1(CCCCCC1)[O-] |
Other CAS No. |
74493-23-5 |
Synonyms |
1-tetradecylperhydroazepine N-oxide tPHNO-1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Tetradecylperhydroazepine N Oxide
Exploration of Selective Oxidation Strategies for 1-Tetradecylperhydroazepine Precursors
The conversion of 1-tetradecylperhydroazepine to its corresponding N-oxide requires a selective oxidation strategy that targets the nitrogen atom without affecting the long alkyl chain or the perhydroazepine ring. The primary challenge lies in achieving high chemoselectivity, preventing over-oxidation or side reactions at the C-H bonds adjacent to the nitrogen atom, which could lead to lactams. thieme-connect.comacs.org
Catalytic Systems in N-Oxidation Chemistry
Catalytic methods are often preferred for N-oxidation due to their efficiency and adherence to green chemistry principles. nih.gov Various catalytic systems have been developed that are applicable to the synthesis of 1-tetradecylperhydroazepine N-oxide.
Metal-Based Catalysts: Transition metal catalysts, particularly those based on rhenium, tungsten, and platinum, are effective for the N-oxidation of tertiary amines. researchgate.netorganic-chemistry.org Rhenium-based catalysts, for example, can be used with sodium percarbonate as an oxygen source to achieve excellent yields under mild conditions. organic-chemistry.org Platinum(II) complexes have also been shown to catalyze the oxidation of tertiary amines with hydrogen peroxide. researchgate.net Titanium silicalite (TS-1) has been employed in a continuous flow microreactor system with hydrogen peroxide, offering a safe and highly efficient process. organic-chemistry.org
Organocatalysts: Ketone-based organocatalysts, such as 2,2,2-trifluoroacetophenone, can facilitate the oxidation of tertiary amines to N-oxides. acs.org These catalysts are known for their ability to activate hydrogen peroxide for efficient oxygen transfer.
Stoichiometric Reagents and Their Application in Perhydroazepine N-oxide Synthesis
Stoichiometric oxidants are widely used for N-oxide synthesis, particularly in laboratory settings. These reagents are often highly effective, though they can generate significant waste.
Common stoichiometric reagents include:
Peroxy acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a classic and highly effective reagent for the N-oxidation of amines, known for its reliability under mild conditions. mdpi.com
Hydrogen peroxide: In the absence of a catalyst, hydrogen peroxide can be used, often in conjunction with an acid like acetic acid, to form peracetic acid in situ. rsc.org The urea-hydrogen peroxide adduct (UHP) offers a stable, solid alternative for the oxidation of various nitrogen heterocycles. organic-chemistry.org
Sodium perborate: This reagent, when used in acetic acid, is effective for the oxidation of azines to their N-oxides. organic-chemistry.org
Stereoselective Synthesis of N-Oxides: Principles and Challenges with this compound
The nitrogen atom in this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The stereoselective synthesis of N-oxides aims to produce a single enantiomer, which is crucial in fields like medicinal chemistry where different enantiomers can have different biological activities. nih.gov
The principles of stereoselective N-oxidation often involve the use of a chiral catalyst or a chiral oxidant that can differentiate between the two faces of the prochiral nitrogen atom of the parent amine. mdpi.com Chiral heteroaromatic N-oxides have been investigated as powerful organocatalysts in various asymmetric reactions. mdpi.com
However, achieving high stereoselectivity in the synthesis of this compound presents specific challenges:
Conformational Flexibility: The seven-membered perhydroazepine ring is highly flexible, adopting multiple conformations. This flexibility can make it difficult for a chiral catalyst to maintain a consistent interaction with the nitrogen lone pair, leading to lower enantioselectivity.
Steric Hindrance: The long, flexible tetradecyl chain can sterically hinder the approach of a bulky chiral catalyst to the nitrogen atom, potentially reducing reaction rates and selectivity.
Lack of Directing Groups: The simple structure of 1-tetradecylperhydroazepine lacks additional functional groups near the nitrogen atom that could be used to direct a chiral catalyst and enhance stereocontrol.
Novel Synthetic Routes to the Perhydroazepine Core and Tetradecyl Functionalization
The synthesis of the precursor, 1-tetradecylperhydroazepine, is a critical step. Novel synthetic routes focus on efficient construction of the seven-membered perhydroazepine (also known as azepane) ring and the subsequent attachment of the tetradecyl group.
Synthesis of the Perhydroazepine Core: The perhydroazepine ring is a common structural motif, and various methods for its synthesis have been reported. Some approaches involve the ring expansion of smaller cyclic amines or the cyclization of linear precursors. nih.gov For instance, certain haloaziridines have been shown to be versatile precursors for the selective synthesis of azepines. rowan.edu Another approach involves the cascade cyclization of aromatic aldimines with tethered alkenes, catalyzed by scandium complexes, to form polycyclic amines which can be precursors to substituted perhydroazepines. acs.org
Tetradecyl Functionalization: Once the perhydroazepine core is obtained, the tetradecyl group is typically introduced via N-alkylation. This involves reacting perhydroazepine with a tetradecyl halide (e.g., 1-bromotetradecane) or a tetradecyl sulfonate ester in the presence of a base. Reductive amination, reacting perhydroazepine with tetradecanal (B130844) followed by a reducing agent, is another common method for this functionalization.
Sustainable and Green Chemistry Approaches in N-Oxide Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles. nih.govijnc.ir The synthesis of this compound can be made more environmentally friendly by adopting several strategies.
Green Oxidants: The use of hydrogen peroxide as an oxidant is highly desirable as its only byproduct is water. ijnc.ir Molecular oxygen is another ideal green oxidant, although it often requires more forcing conditions or highly active catalysts.
Catalysis: As discussed earlier, catalytic methods are inherently greener than stoichiometric approaches as they reduce waste by using small amounts of a substance that can be recycled. nih.gov This includes both metal-based and organocatalytic systems.
Alternative Solvents and Conditions: The use of safer, more environmentally benign solvents such as water or ionic liquids, or even performing reactions under solvent-free conditions, significantly improves the green credentials of a synthesis. nih.govijnc.irrsc.org For instance, a lipase-glucose oxidase system has been reported for the green oxidation of N-heteroaromatic amines. rsc.org Furthermore, oxidant-free methods, where water serves as the oxygen atom source catalyzed by ruthenium pincer complexes, represent a conceptually new and green approach to amide formation from cyclic amines, which is a related oxidative transformation. chem-station.com
The ongoing development in these areas aims to make the synthesis of N-oxides like this compound not only efficient but also minimally impactful on the environment. ijnc.ir
Mechanistic Organic Chemistry and Reactivity of 1 Tetradecylperhydroazepine N Oxide
Intramolecular Rearrangement Reactions of Tertiary Amine N-Oxides: A Focus on 1-Tetradecylperhydroazepine N-oxide
Tertiary amine N-oxides, including this compound, are a class of compounds known for their unique reactivity, particularly their propensity to undergo intramolecular rearrangements. These reactions are often thermally or photochemically induced and lead to the formation of various products. The specific pathway taken is highly dependent on the structure of the N-oxide and the reaction conditions.
Detailed Examination of Cope Elimination Pathways and Structural Requirements
The most prominent intramolecular rearrangement of tertiary amine N-oxides lacking an allylic or benzylic group is the Cope elimination. wikipedia.orgmasterorganicchemistry.com This reaction is a thermally induced, intramolecular syn-elimination that results in the formation of an alkene and a hydroxylamine. masterorganicchemistry.comorganic-chemistry.org For this compound, this reaction involves the abstraction of a proton from a carbon atom beta to the nitrogen, leading to the cleavage of the carbon-nitrogen bond and the formation of a double bond.
The mechanism of the Cope elimination is concerted, proceeding through a five-membered cyclic transition state. wikipedia.orgnrochemistry.comalfa-chemistry.com This transition state requires a syn-periplanar arrangement of the N-oxide oxygen and a β-hydrogen atom. alfa-chemistry.comjk-sci.com The oxygen atom of the N-oxide acts as an internal base, abstracting the proton. masterorganicchemistry.comorganicchemistrytutor.com
Structural Requirements for Cope Elimination:
Presence of a β-Hydrogen: A hydrogen atom must be present on the carbon atom beta to the amine nitrogen.
Syn-periplanar Geometry: The molecule must be able to adopt a conformation where the N-oxide oxygen and a β-hydrogen are in a syn-periplanar orientation (dihedral angle of 0°). masterorganicchemistry.comchemistrysteps.com This allows for the formation of the requisite five-membered cyclic transition state. wikipedia.orgalfa-chemistry.com
Ring Strain: For cyclic systems like the perhydroazepine ring in this compound, the ability to achieve the planar five-membered transition state is crucial. While five and seven-membered rings undergo this reaction readily, six-membered rings react more slowly due to conformational constraints. wikipedia.org
The regioselectivity of the Cope elimination generally follows the Hofmann rule, meaning that the proton is abstracted from the most accessible, least sterically hindered β-carbon, leading to the formation of the less substituted alkene. organic-chemistry.orgalfa-chemistry.com In the case of this compound, elimination can occur either within the perhydroazepine ring or from the tetradecyl chain. Abstraction of a proton from the C2 position of the tetradecyl chain would lead to the formation of 1-tetradecene and N-hydroxyperhydroazepine.
The reaction rate is highly sensitive to solvent effects. Aprotic solvents can accelerate the reaction rate by millions of times compared to protic solvents. nrochemistry.comalfa-chemistry.com This is because protic solvents can form hydrogen bonds with the N-oxide oxygen, stabilizing the reactant and increasing the activation energy of the reaction. alfa-chemistry.com
| Factor | Requirement/Effect | Rationale |
| Temperature | Heating, typically 120–200 °C nrochemistry.comwikipedia.org | Provides the necessary activation energy for the concerted elimination. |
| Stereochemistry | Syn-elimination masterorganicchemistry.comorganic-chemistry.org | The reaction proceeds through a cyclic, five-membered transition state. wikipedia.org |
| Regioselectivity | Hofmann rule (less substituted alkene) organic-chemistry.orgalfa-chemistry.com | The sterically demanding N-oxide group preferentially abstracts the most accessible β-hydrogen. alfa-chemistry.com |
| Solvent | Aprotic solvents accelerate the rate nrochemistry.comalfa-chemistry.comjk-sci.com | Protic solvents stabilize the N-oxide through hydrogen bonding, increasing the activation energy. alfa-chemistry.com |
Alternative Thermally Induced or Photochemically Induced Transformations
While the Cope elimination is a primary thermal pathway for many tertiary amine N-oxides, other rearrangements can occur, particularly if the molecule contains specific structural features.
Meisenheimer Rearrangement: This is a thermally induced nrochemistry.comnih.gov-rearrangement that occurs in N-oxides containing allylic or propargylic substituents. wikipedia.orgthieme-connect.de The reaction involves the migration of the allylic or propargylic group from the nitrogen to the oxygen atom, forming an O-allyl- or O-propargyl-N,N-disubstituted hydroxylamine. wikipedia.org Since this compound does not possess such groups, this rearrangement is not a relevant pathway for this specific compound.
Polonovski Reaction: This reaction involves the cleavage of a tertiary N-oxide, typically with acetic anhydride, to yield an acetamide and an aldehyde. wikipedia.org It is not a purely thermal rearrangement but a chemically induced transformation.
Thermally Induced N-to-O Rearrangement: Under certain conditions, such as those found in atmospheric pressure chemical ionization mass spectrometry, tertiary N-oxides can undergo an N-R to O-R rearrangement followed by the elimination of an aldehyde or ketone. nih.gov This fragmentation is initiated by thermal energy at the vaporizer. nih.gov
Photochemical Rearrangements: The photochemistry of aromatic amine N-oxides has been extensively studied, often leading to complex rearrangements and the formation of various heterocyclic products. acs.org However, the photochemical transformations of aliphatic tertiary amine N-oxides like this compound are less well-documented. Generally, these reactions are less common and specific than the well-established thermal pathways.
Nucleophilic and Electrophilic Reactivity Patterns at the N-Oxide Center
The N-oxide functional group is characterized by a highly polar dative covalent bond between nitrogen and oxygen (R₃N⁺-O⁻). thieme-connect.denih.gov This polarity, with a large dipole moment typically between 4.5 and 5.0 D, dictates the reactivity of the N-oxide center. thieme-connect.deresearchgate.net
Nucleophilic Reactivity: The oxygen atom in the N-oxide group is electron-rich and acts as a strong hydrogen bond acceptor and a Lewis base. researchgate.net This makes it the primary site for nucleophilic reactions.
Protonation: Amine oxides are weak bases (pKa of the conjugate acid is around 4-5) and are readily protonated by acids to form cationic hydroxylamines (R₃N⁺-OH). wikipedia.orgresearchgate.net
Coordination to Lewis Acids: The oxygen atom can coordinate to Lewis acids. For example, trimethylamine (B31210) N-oxide reacts with sulfur dioxide and boron trifluoride to form stable adducts. thieme-connect.de
O-Alkylation: The oxygen atom can act as a nucleophile, participating in reactions like O-alkylation. wikipedia.org
Electrophilic Reactivity: While the oxygen atom is nucleophilic, the positively charged nitrogen atom can be susceptible to attack by nucleophiles, often leading to deoxygenation (reduction) of the N-oxide back to the tertiary amine. wikipedia.org The N-O bond itself is relatively weak (bond energy ~63-68 kcal/mol) and can be cleaved under various conditions. researchgate.netmdpi.com
| Reagent Type | Site of Attack on N-Oxide | Typical Product(s) |
| Protic Acids (H⁺) | Oxygen | Hydroxyammonium salt (R₃N⁺-OH) |
| Lewis Acids (e.g., SO₂, BF₃) | Oxygen | Stable adducts (R₃N⁺-O-Lewis Acid⁻) |
| Reducing Agents | Nitrogen/Oxygen | Tertiary amine (R₃N) |
| Acylating Agents (e.g., Ac₂O) | Oxygen | Intermediate for Polonovski reaction |
Role of this compound as a Ligand or Catalytic Intermediate
The nucleophilic oxygen atom of tertiary amine N-oxides allows them to function effectively as ligands in coordination chemistry and as key components in catalytic cycles. thieme-connect.de
Ligand for Metal Centers: The electron-rich oxygen can coordinate to various metal centers. This property is exploited in several metal-mediated oxidation reactions where the N-oxide serves as a co-oxidant. A classic example is the osmium-catalyzed cis-dihydroxylation of alkenes, where an N-oxide like N-methylmorpholine N-oxide (NMO) is used to reoxidize the osmium catalyst. thieme-connect.de this compound could potentially play a similar role.
Catalytic Intermediate: In some reactions, the N-oxide itself is a catalytic intermediate. For instance, the formation of an N-oxide from a tertiary amine can be the initial step in a catalytic cycle, followed by a subsequent reaction such as an elimination or rearrangement.
Bioisosteric Replacement: In medicinal chemistry, the heterocyclic N-oxide motif has been used as a bioisostere for carbonyl groups, as the oxygen atom can act as a potent hydrogen bond acceptor in interactions with biological receptors like enzymes. nih.gov
Degradation Mechanisms in Diverse Chemical Environments
The stability and degradation of this compound depend significantly on the surrounding chemical and biological environment. As a long-chain alkyl amine oxide, it shares properties with amine oxide surfactants used in various consumer products. wikipedia.orgnih.gov
Biodegradation: Amine oxides are generally considered to be readily biodegradable under aerobic conditions. nih.govresearchgate.net Studies on amine oxide surfactants with C12 and C14 alkyl chains have shown rapid and complete biodegradation in wastewater treatment simulations, with over 97% mineralization. nih.gov The degradation process typically involves the enzymatic breakdown of the molecule by microorganisms. researchgate.net Anaerobic biodegradation can be slower or less complete for some amine oxide structures. nih.gov
Thermal Degradation: As discussed in section 3.1.1, the primary thermal degradation pathway for this compound is the Cope elimination, which occurs at elevated temperatures (120-200 °C) to produce an alkene and a hydroxylamine. nrochemistry.comwikipedia.org
Atmospheric Degradation: Amines and their derivatives emitted into the atmosphere can undergo photo-oxidation, primarily initiated by reaction with hydroxyl (•OH) radicals. nilu.no This can lead to the formation of various degradation products, including aldehydes, ketones, and nitrogenous compounds like nitrosamines and nitramines, although the specific pathways for a complex N-oxide are intricate. nilu.noieaghg.org
Chemical Degradation: In acidic conditions, this compound will be protonated, forming the more stable hydroxyammonium salt, which is less susceptible to thermal elimination. researchgate.net In the presence of reducing agents, it can be deoxygenated to the parent tertiary amine, 1-tetradecylperhydroazepine.
| Environment | Primary Degradation Mechanism | Key Factors |
| Aerobic Wastewater | Biodegradation by microorganisms nih.govnih.gov | Presence of oxygen, microbial population |
| Anaerobic Environments | Slower biodegradation nih.gov | Absence of oxygen |
| High Temperature | Cope Elimination wikipedia.org | Temperature (>120 °C), aprotic solvent |
| Atmosphere | Photo-oxidation (reaction with •OH radicals) nilu.no | Sunlight, presence of atmospheric oxidants |
| Reducing Chemical Environment | Deoxygenation | Presence of reducing agents |
Advanced Spectroscopic and Chromatographic Elucidation of 1 Tetradecylperhydroazepine N Oxide
Elucidation of Molecular Structure and Conformation through Advanced NMR Spectroscopy
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-Tetradecylperhydroazepine N-oxide. The combination of one-dimensional (¹H and ¹³C) and multidimensional NMR techniques provides detailed insights into the molecular framework, connectivity, and spatial arrangement of the atoms.
The ¹H NMR spectrum is expected to show characteristic signals for the protons of the tetradecyl chain and the perhydroazepine ring. The protons on the carbons alpha to the N-oxide group (C2 and C7 of the ring, and C1' of the alkyl chain) would appear significantly downfield compared to their positions in the corresponding tertiary amine, due to the deshielding effect of the N-oxide moiety. The long alkyl chain would produce a large, complex multiplet in the aliphatic region, with a terminal methyl group appearing as a distinct triplet.
Similarly, the ¹³C NMR spectrum would provide complementary information. The carbon atoms adjacent to the N-oxide group would be shifted downfield. The spectrum would show distinct signals for each carbon in the perhydroazepine ring, reflecting its specific chemical environment, along with a series of signals for the fourteen carbons of the alkyl chain.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ring CH₂ (α to N⁺-O⁻) | 3.5 - 3.8 | 65 - 70 |
| Ring CH₂ (β to N⁺-O⁻) | 1.8 - 2.1 | 26 - 30 |
| Ring CH₂ (γ to N⁺-O⁻) | 1.6 - 1.9 | 28 - 32 |
| Chain CH₂ (α to N⁺-O⁻) | 3.4 - 3.7 | 60 - 65 |
| Chain (CH₂)₁₂ | 1.2 - 1.4 | 22 - 32 |
| Chain CH₃ | 0.8 - 0.9 | ~14 |
Note: Predicted values are based on general principles for similar acyclic and cyclic amine oxides.
Application of Multidimensional NMR Techniques (e.g., NOESY, DOSY)
Multidimensional NMR techniques are crucial for a definitive structural and conformational analysis.
Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed to establish through-space proximities between protons. This is particularly useful for determining the conformation of the seven-membered perhydroazepine ring and the orientation of the tetradecyl chain relative to the ring. For instance, NOE correlations between the protons of the C1' methylene (B1212753) group of the alkyl chain and specific protons on the perhydroazepine ring would confirm their spatial closeness. Such data helps in building a three-dimensional model of the molecule in solution. acs.org
Diffusion-Ordered Spectroscopy (DOSY) is a powerful technique for analyzing mixtures and confirming the integrity of a sample. In a DOSY experiment, all proton signals belonging to a single molecule should exhibit the same diffusion coefficient. science.govmanchester.ac.uk For a pure sample of this compound, the DOSY spectrum would show all signals aligned horizontally at a single diffusion coefficient value, confirming that all observed protons are part of the same molecular entity and not a mixture of compounds. manchester.ac.uknih.gov This is particularly valuable for ruling out the presence of dissociated starting materials or impurities that may have similar chemical shifts but different sizes. nih.gov
Investigation of Dynamics and Stereochemistry via Variable Temperature NMR
The seven-membered perhydroazepine ring is conformationally flexible and can undergo ring inversion. Variable Temperature (VT) NMR spectroscopy is the primary method for investigating such dynamic processes. mdpi.com By acquiring ¹H NMR spectra at different temperatures, it is possible to study the kinetics of conformational exchange.
At high temperatures, if the ring inversion is fast on the NMR timescale, the signals for conformationally non-equivalent protons (e.g., axial and equatorial protons) would appear as averaged, broad peaks. As the temperature is lowered, the rate of inversion decreases. Below a certain temperature (the coalescence temperature), the exchange becomes slow, and separate, sharp signals for each distinct proton environment would be observed. mdpi.com Analysis of the spectra at different temperatures allows for the calculation of the energy barrier (ΔG‡) for the ring inversion, providing fundamental insights into the molecule's stereodynamics.
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling
High-Resolution Mass Spectrometry (HRMS), typically coupled with a soft ionization technique like Electrospray Ionization (ESI), is essential for confirming the elemental composition and elucidating the fragmentation pathways of this compound.
The ESI-HRMS spectrum would show a prominent protonated molecular ion [M+H]⁺. The high mass accuracy of the measurement allows for the unambiguous determination of the elemental formula (C₂₀H₄₂NO).
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the protonated molecular ion, reveal characteristic fragmentation patterns for N-oxides. Key expected fragmentation pathways include:
Deoxygenation: A characteristic loss of an oxygen atom (16 Da) from the molecular ion, resulting in a fragment corresponding to the parent amine, 1-tetradecylperhydroazepine. nih.govresearchgate.net This is often a thermally induced fragmentation in the ion source. nih.gov
Hydroxyl Radical Loss: Elimination of a hydroxyl radical (•OH, 17 Da) is another common pathway for protonated N-oxides. researchgate.net
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom in the tetradecyl chain is a dominant fragmentation for alkylamines and their derivatives. openstax.org
Chain Fragmentation: The long tetradecyl chain can undergo fragmentation, leading to a series of losses of CₙH₂ₙ₊₂ units. libretexts.org
Ring Opening: Fragmentation pathways involving the cleavage of the perhydroazepine ring can also occur.
| m/z (calculated) | Elemental Composition | Proposed Identity/Loss |
| 312.3261 | C₂₀H₄₂NO⁺ | [M+H]⁺ |
| 296.3312 | C₂₀H₄₂N⁺ | [M+H - O]⁺ |
| 295.3234 | C₂₀H₄₁N⁺ | [M+H - •OH]⁺ |
| 114.1277 | C₇H₁₆N⁺ | Fragment from cleavage of N-C₁' bond |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.
The most significant feature in the vibrational spectra would be the bands associated with the N-oxide group. The N-O stretching vibration typically appears in the 920-980 cm⁻¹ region of the IR spectrum. mdpi.comsemanticscholar.org This band is a key diagnostic marker for the presence of the N-oxide functionality. The corresponding N-O bending vibrations occur at lower frequencies.
Other important regions in the spectra include:
C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region corresponding to the symmetric and asymmetric stretching vibrations of the numerous CH₂ groups in the tetradecyl chain and the perhydroazepine ring. openstax.org
C-H Bending: Scissoring (∼1470 cm⁻¹) and rocking (∼720 cm⁻¹) vibrations of the methylene groups. nih.gov
IR spectroscopy is particularly sensitive to polar bonds, making the N-O stretch prominent. Raman spectroscopy, being more sensitive to non-polar, symmetric vibrations, would be excellent for observing the C-C backbone of the alkyl chain. Studying the N-O stretching band under different conditions (e.g., in different solvents) can also provide information about intermolecular interactions, such as hydrogen bonding. ias.ac.in
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |
| CH₂ Scissoring | ~1470 | IR, Raman |
| N-O Stretch | 920 - 980 | IR |
| C-N Stretch | 1100 - 1250 | IR, Raman |
| CH₂ Rocking (long chain) | ~720 | IR |
Advanced Chromatographic Techniques for Separation and Purity Assessment
Due to its amphiphilic nature—possessing a long, non-polar alkyl chain and a highly polar N-oxide head group—this compound presents unique challenges for chromatographic separation and purification.
Preparative Chromatography: High-performance liquid chromatography (HPLC) on a preparative scale is the method of choice for isolating the compound in high purity for subsequent spectroscopic analysis and characterization. A reversed-phase column (e.g., C18 or C8) would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid to ensure good peak shape by protonating the N-oxide.
Supercritical Fluid Chromatography (SFC): SFC is an attractive alternative to HPLC for the analysis and purification of such compounds. Using supercritical CO₂ as the main mobile phase, modified with a small amount of a polar solvent (e.g., methanol), SFC can offer faster separations and reduced solvent consumption. It is particularly effective for separating compounds with different polarity, making it ideal for resolving the N-oxide from the less polar parent amine (1-tetradecylperhydroazepine) or other non-polar impurities.
Comprehensive 2D-GC/LC: For a thorough purity assessment, especially in complex matrices, comprehensive two-dimensional chromatography (LCxLC) is a powerful tool. This technique involves coupling two different liquid chromatography columns (e.g., a reversed-phase column in the first dimension and a HILIC column in the second). This approach provides significantly higher peak capacity and resolving power than one-dimensional chromatography, enabling the separation of the target compound from closely related impurities, such as isomers or degradation products. nih.gov Given the non-volatile nature of the compound, GC-based techniques would not be suitable without derivatization.
Computational Chemistry and Theoretical Studies of 1 Tetradecylperhydroazepine N Oxide
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Stability, and Charge Distribution
Quantum chemical calculations are fundamental to understanding the electronic characteristics of 1-Tetradecylperhydroazepine N-oxide. The N-oxide functional group imparts a unique electronic structure to the molecule. It is characterized by a highly polar, zwitterionic N⁺-O⁻ dative bond. nih.govwikipedia.org This polarity results in a high dipole moment and influences the molecule's solubility and intermolecular interactions. wikipedia.orgresearchgate.net
Electronic Structure and Charge Distribution: Density Functional Theory (DFT) calculations, using functionals such as B3LYP or M06 with appropriate basis sets (e.g., 6-31G* or 6-311++G(d,p)), are well-suited to model this system. nih.govnih.gov Such calculations would confirm a significant localization of partial negative charge on the oxygen atom and a corresponding partial positive charge on the nitrogen atom and adjacent carbons of the perhydroazepine ring. The long C14 alkyl (tetradecyl) chain, in contrast, would exhibit a largely non-polar, hydrophobic character. Natural Bond Orbital (NBO) analysis further elucidates this, showing the N→O bond as a donating bond, sometimes with back-donation, and a bond order that can be greater than one. researchgate.netrsc.org
Stability: The stability of the N-O bond is a key parameter. Computational studies on analogous aliphatic amine oxides, like trimethylamine (B31210) N-oxide (TMAO), provide a baseline for the bond dissociation energy (BDE). nih.govmdpi.com Unlike aromatic N-oxides which gain significant resonance stabilization, the stability of an aliphatic N-oxide like this compound is primarily dictated by the inherent strength of the N-O sigma bond. nih.govresearcher.life Computational models predict that the BDE for aliphatic amine oxides is significantly lower than that for aromatic N-oxides. nih.gov
Table 1: Predicted Electronic and Bond Properties of the Amine N-Oxide Group
| Property | Typical Value / Description | Computational Method | Reference |
|---|---|---|---|
| N-O Bond Character | Highly polar, Zwitterionic (N⁺-O⁻) | DFT, NBO | nih.govresearchgate.net |
| N-O Bond Length | ~1.38 Å (for aliphatic N-oxides) | DFT, X-ray | nih.gov |
| N-O Bond Order | > 1 | Natural Resonance Theory | rsc.org |
| Charge on Oxygen | Significant partial negative charge | DFT (NPA/Mulliken) | researchgate.net |
| Dipole Moment | High (typically 4-5 D) | DFT | nih.gov |
| N-O BDE (aliphatic) | ~53-55 kcal/mol | DFT (B3LYP, M06) | nih.govmdpi.com |
Conformational Analysis and Energy Landscape Mapping of the Perhydroazepine N-oxide Ring
The seven-membered perhydroazepine ring is a flexible, non-planar structure capable of adopting several conformations. semanticscholar.orgnih.gov Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers.
Drawing parallels from computational studies on other seven-membered nitrogen heterocycles, the perhydroazepine ring is expected to have low-energy conformers such as chair, twist-chair, and boat forms. semanticscholar.orgresearchgate.netresearchgate.net Methods like molecular mechanics (MM) can be used for an initial scan of the conformational space, followed by higher-level DFT or ab initio (e.g., MP2) calculations for geometry optimization and energy refinement of the minima. semanticscholar.orgresearchgate.net For related seven-membered rings, twist-chair conformations are often found to be energetically preferred. The bulky tetradecyl group attached to the nitrogen would likely favor an equatorial position to minimize steric hindrance. Mapping the energy landscape reveals the barriers to interconversion between these conformers.
Table 2: Plausible Conformations of the Perhydroazepine Ring
| Conformer | Expected Relative Stability | Key Features |
|---|---|---|
| Twist-Chair | Often the most stable | Staggered arrangements minimize torsional strain. |
| Chair | Low energy | Can suffer from some steric and flag-pole interactions. |
| Boat | Higher energy | Generally less stable due to eclipsing interactions. |
| Twist-Boat | Intermediate energy | A flexible form that is part of the interconversion pathway. |
Molecular Dynamics Simulations for Solvent Effects and Aggregate Behavior
The amphiphilic nature of this compound, with its polar head group and long non-polar tail, strongly suggests it will form aggregates in solution, a behavior well-suited for study by molecular dynamics (MD) simulations. wikipedia.orgresearchgate.net
MD simulations can model the dynamic behavior of many molecules of this compound in a solvent box (e.g., water or a non-polar solvent) over time. In aqueous solutions, the molecules would be expected to self-assemble into micelles, with the hydrophobic tetradecyl chains forming a core to minimize contact with water and the polar N-oxide head groups exposed to the solvent. Conversely, in non-polar organic solvents, reverse micelles would likely form. Simulations can provide detailed information on micelle size, shape, aggregation number, and the dynamics of individual molecules entering and leaving the aggregate. researchgate.netresearchgate.net These simulations also reveal specific solvent interactions, such as the formation of hydrogen bonds between water and the N-oxide oxygen atom. researchgate.netnih.gov
Table 3: Framework for a Hypothetical MD Simulation
| Parameter | Description | Expected Outcome |
|---|---|---|
| System Setup | Molecules of this compound in a water box | Formation of spherical or ellipsoidal micelles. |
| Force Field | A combination like OPLS-AA or CHARMM for the surfactant and TIP3P for water | Accurate representation of intermolecular forces. |
| Simulation Time | Nanoseconds to microseconds | Observation of aggregate formation and stabilization. |
| Analysis | Radial distribution functions, cluster analysis, radius of gyration | Quantification of micelle structure, size, and solvent organization. |
Prediction of Spectroscopic Data and Validation Against Experimental Observations
Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to validate and interpret experimental findings. researchgate.netyoutube.com
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level (e.g., B3LYP/6-311++G(d,p)). nih.govmdpi.comnih.gov For this compound, calculations would predict a downfield shift for the protons and carbons on the perhydroazepine ring that are alpha to the N-oxide group, compared to the parent amine. This is a direct consequence of the electron-withdrawing nature of the N⁺-O⁻ group.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies can be calculated using DFT. researchgate.netmdpi.com These calculations help in the assignment of complex experimental spectra. A key predicted feature for this molecule would be a strong vibrational band corresponding to the N-O bond stretch. For aliphatic amine oxides, this band is typically observed in the 920-970 cm⁻¹ region of the infrared spectrum.
Table 4: Predicted vs. Typical Experimental Spectroscopic Data | Spectroscopy | Predicted Data | Typical Experimental Observation | Reference | | --- | --- | --- | | ¹³C NMR | Downfield shift of Cα to nitrogen | Chemical shifts of carbons adjacent to N-oxide are deshielded. | nih.gov | | ¹H NMR | Downfield shift of Hα to nitrogen | Protons adjacent to N-oxide are deshielded. | nih.gov | | FT-IR | Strong N-O stretch frequency | Prominent band around 920-970 cm⁻¹. | mdpi.com | | UV-Vis | No significant chromophore | Generally transparent in the UV-Vis range. | researchgate.net |
Theoretical Structure-Reactivity Relationship (SAR) Investigations within the N-Oxide Class
Theoretical investigations are crucial for developing quantitative structure-activity relationships (QSAR), which correlate molecular features with biological or chemical activity. nih.govmdpi.com For the 1-alkylperhydroazepine N-oxide class, a key study has already established an experimental SAR, noting that cytotoxic activity against Ehrlich ascites carcinoma cells is maximal for alkyl chains of 12-14 carbons. nih.gov
Theoretical QSAR studies would aim to explain this observation by calculating various molecular descriptors. These descriptors fall into several categories:
Electronic: Partial charge on the N-oxide oxygen, dipole moment, HOMO/LUMO energies. These relate to the molecule's ability to form hydrogen bonds or participate in redox reactions. nih.govnih.gov
Steric/Topological: Molecular surface area, volume, shape indices, and alkyl chain length. These relate to how the molecule fits into a binding site or partitions across a cell membrane. nih.gov
Hydrophobic: The calculated partition coefficient (logP), which is critical for membrane permeability and transport to a target site. The long tetradecyl chain dominates this property.
The observed peak in activity at a C12-C14 chain length is a classic QSAR phenomenon. nih.govnih.gov Shorter chains may not provide sufficient lipophilicity to effectively cross cell membranes, while longer chains might lead to poor aqueous solubility or cause the molecule to become trapped within the lipid bilayer, preventing it from reaching an intracellular target. nih.gov Computational models can quantify these competing effects to rationalize the experimental optimum.
Table 5: Key Computational Descriptors for SAR of 1-Alkylperhydroazepine N-oxides
| Descriptor Class | Specific Descriptor | Predicted Influence on Cytotoxicity | Reference |
|---|---|---|---|
| Electronic | Charge on N-oxide oxygen | Governs interaction with polar biological targets. | nih.gov |
| Electronic | HOMO-LUMO Gap | Relates to chemical reactivity and stability. | nih.gov |
| Hydrophobic | Alkyl Chain Length / logP | Controls membrane permeability and solubility. | nih.govnih.gov |
| Topological | Molecular Surface Area | Influences binding affinity and transport properties. | nih.gov |
Advanced Research on Structure Reactivity Relationships in N Oxide Derivatives
Impact of Alkyl Chain Length and Branching on N-Oxide Reactivity and Intermolecular Interactions
The length and structure of the alkyl chain in amine oxides are pivotal in determining their physical and chemical characteristics, particularly their intermolecular interactions and reactivity. The 14-carbon tetradecyl chain in 1-Tetradecylperhydroazepine N-oxide imparts significant lipophilicity to the molecule.
Detailed Research Findings: The primary influence of the long, unbranched tetradecyl chain is the introduction of strong van der Waals forces and hydrophobic interactions between molecules. This is a well-established principle for long-chain alkyl compounds, which often exhibit surfactant properties and a tendency to self-assemble in aqueous media. wikipedia.org Studies on other classes of molecules with long alkyl chains confirm that increasing chain length generally enhances intermolecular packing and can influence photophysical properties and device efficiency in organic electronics. acs.orgrsc.org
This propensity for aggregation can directly impact reactivity. The self-assembly into micelles or bilayers can either sequester the polar N-oxide head group, hindering its participation in reactions, or present a concentrated, oriented interface that could facilitate specific reactions. For instance, the Cope elimination, a characteristic pyrolytic reaction of N-oxides to form an alkene and a hydroxylamine, could be influenced by the molecular packing in the solid or liquid state. wikipedia.org
Research on various organic molecules has demonstrated a clear correlation between alkyl chain length and physical properties such as boiling point and solubility. While aldehydes and ketones with shorter chains are miscible with water, solubility decreases rapidly as the alkyl chain lengthens. ncert.nic.in Similarly, in dye-sensitized solar cells, the length of N-alkyl chains has been shown to linearly increase electron lifetime up to a certain point (C12), after which the trend can reverse due to phenomena like charge recombination. acs.org
Table 1: Predicted Effect of Alkyl Chain Length on Physicochemical Properties of Perhydroazepine N-Oxides
This interactive table illustrates the generalized trends in physical properties as the alkyl chain length (n) on the perhydroazepine nitrogen increases. These trends are based on established principles of intermolecular forces.
| Alkyl Chain (C_n H_{2n+1}) | Dominant Intermolecular Force Contribution | Predicted Water Solubility | Predicted Boiling Point | Tendency for Aggregation |
|---|---|---|---|---|
| Methyl (n=1) | Dipole-Dipole | High | Low | Low |
| Hexyl (n=6) | Van der Waals (Moderate) | Low | Moderate | Moderate |
| Tetradecyl (n=14) | Van der Waals (Strong) | Very Low (Surfactant Behavior) | High | High |
| Eicosyl (n=20) | Van der Waals (Very Strong) | Extremely Low | Very High | Very High |
Substituent Effects on the Perhydroazepine Ring System and N-Oxide Properties
Substituents on the perhydroazepine ring or modifications to the N-alkyl chain can profoundly alter the electronic environment and steric accessibility of the N-oxide group, thereby tuning its properties. The tetradecyl group itself acts as a weak electron-donating group through induction (+I effect), which slightly increases the electron density on the N-O bond. This enhances the nucleophilicity of the oxygen atom but can also affect the bond's stability.
Detailed Research Findings: Structure-activity relationship (SAR) studies on various heterocyclic systems provide a framework for predicting these effects. nih.govnih.gov For pyridine-N-oxides, it has been shown through quantum chemical calculations that electron-donating substituents increase the N-O bond length, while electron-withdrawing groups shorten it. researchgate.net Strong electron-withdrawing substituents were found to increase the electron affinity, which correlated with enhanced antifungal activity. researchgate.net
In the context of this compound, introducing an electron-withdrawing group (EWG), such as a nitro or cyano group, onto the carbon framework of the ring would be expected to decrease the electron density on the N-oxide moiety. This would make the oxygen atom less nucleophilic and potentially increase the N-O bond dissociation energy (BDE), making reductive cleavage more difficult. Conversely, an electron-donating group (EDG) like an amino or methoxy (B1213986) group would have the opposite effect, enhancing the oxygen's nucleophilicity. nih.gov
These electronic perturbations directly influence the molecule's reactivity in characteristic N-oxide reactions such as the Polonovski reaction, where the N-oxide is cleaved by reagents like acetic anhydride. wikipedia.orgnih.gov The reaction is initiated by the nucleophilic attack of the N-oxide oxygen, a step that would be accelerated by EDGs on the ring and decelerated by EWGs.
Table 2: Predicted Influence of Ring Substituents on Properties of this compound
This table outlines the predicted effects of hypothetical substituents at the C4-position of the perhydroazepine ring on key chemical properties of the N-oxide functional group, based on established electronic effects.
| Substituent Type at C4 | Example Group | Electronic Effect | Predicted N-O Bond Polarity | Predicted Oxygen Nucleophilicity | Predicted Reactivity in Polonovski Reaction |
|---|---|---|---|---|---|
| None | -H | Neutral | Baseline | Baseline | Baseline |
| Electron-Donating | -NH2, -OCH3 | +I, +M | Increased | Increased | Increased |
| Electron-Withdrawing | -NO2, -CN | -I, -M | Decreased | Decreased | Decreased |
| Halogen | -Cl, -F | -I, +M (weak) | Slightly Decreased | Slightly Decreased | Slightly Decreased |
Conformational Preferences and Their Influence on Reaction Pathways
The perhydroazepine ring is a seven-membered saturated heterocycle that lacks the rigidity of aromatic or smaller cycloalkane rings. It can adopt several low-energy conformations, such as chair, boat, and twist-chair forms, with the twist-chair often being the most stable for cycloheptane (B1346806) systems.
Detailed Research Findings: The specific conformation adopted by this compound will be heavily influenced by the steric bulk of the N-tetradecyl group and the N-oxide oxygen. To minimize steric hindrance, large substituents on cyclic systems typically prefer to occupy equatorial or pseudo-equatorial positions. iitb.ac.in Therefore, the tetradecyl chain is expected to orient itself in a way that minimizes 1,3-diaxial interactions with the ring hydrogens.
This conformational bias has a direct impact on the stereochemical outcome of reactions. The accessibility of the N-oxide oxygen for reactions, such as O-alkylation or coordination to a metal center, will be dictated by its steric environment. nih.govresearchgate.net If one face of the molecule is sterically shielded by the conformation of the ring and the alkyl chain, reagents will preferentially approach from the more accessible face. For example, in the Cope elimination, the reaction proceeds through a five-membered cyclic transition state, requiring a specific syn-periplanar arrangement of the N-oxide and a β-hydrogen. The conformational flexibility or rigidity of the perhydroazepine ring will determine how easily this transition state can be achieved, thus affecting the reaction rate and regioselectivity if multiple β-hydrogens are available.
Theoretical Frameworks for Predicting Reactivity Modulations
Predicting the reactivity of complex molecules like this compound increasingly relies on computational chemistry. Theoretical frameworks, particularly Density Functional Theory (DFT), provide powerful tools for understanding and quantifying the factors that govern chemical behavior. aip.org
Detailed Research Findings: Computational studies on N-oxides have successfully predicted a range of properties. nih.gov DFT calculations can be used to determine molecular geometries, electronic structures, and thermochemical data such as bond dissociation enthalpies (BDEs). nih.govrsc.org The calculated N-O BDE is a critical parameter for predicting the stability of the N-oxide and its propensity to act as an oxygen donor.
Molecular electrostatic potential (MEP) maps can be generated to visualize the electron-rich and electron-poor regions of the molecule. For an N-oxide, the MEP would highlight the negative potential around the oxygen atom, confirming its role as a nucleophilic and hydrogen-bond accepting site. researchgate.net This is crucial for predicting interactions with electrophiles and protic solvents.
Furthermore, theoretical models can map out entire reaction pathways, calculating the energies of transition states and intermediates. researchgate.net This allows for the determination of activation energy barriers, which are directly related to reaction rates. For instance, the mechanism of a Polonovski or Meisenheimer rearrangement could be modeled to understand the influence of ring substituents or conformational constraints on the reaction's feasibility. acs.org Such models can guide the rational design of new derivatives with tailored reactivity. nih.gov
Table 3: Application of Theoretical Frameworks to this compound
This interactive table summarizes key theoretical methods and the specific insights they can provide for understanding the reactivity of this compound.
| Theoretical Method | Predicted Property / Insight | Relevance to Reactivity |
|---|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry, N-O bond length/strength. | Provides foundational structural data. |
| Bond Dissociation Enthalpy (BDE) Calculation | Energy required to homolytically cleave the N-O bond. | Predicts thermal stability and potential as an oxygen transfer agent. |
| Molecular Electrostatic Potential (MEP) Mapping | Identification of nucleophilic (oxygen) and electrophilic sites. | Predicts sites of reaction for polar reagents and hydrogen bonding. |
| Transition State (TS) Search / Reaction Path Following | Calculation of activation energies (Ea) for reactions. | Predicts reaction rates and determines the feasibility of different pathways. |
| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions. | Quantifies electronic effects of substituents (e.g., +I effect of alkyl chain). |
Specialized Research Applications and Mechanistic Insights Non Clinical
Applications in Supramolecular Chemistry and Self-Assembly Phenomena
The amphiphilic nature of 1-Tetradecylperhydroazepine N-oxide, stemming from its polar N-oxide head group and a long, nonpolar tetradecyl tail, drives its self-assembly in aqueous solutions. Long-chain alkyl amine oxides are well-established as amphoteric surfactants that form micelles and other aggregates. wikipedia.org This behavior is fundamental to their application in various commercial products as stabilizers, emulsifiers, and detergents. wikipedia.orgeinpresswire.com
In solution, these molecules orient themselves to minimize the unfavorable interactions between their hydrophobic tails and water, leading to the formation of supramolecular structures like micelles. nih.govresearchgate.net While specific studies detailing the critical micelle concentration (CMC) and aggregation number for this compound are not prevalent, the behavior of analogous long-chain amine oxides suggests that it forms aggregates in solution. wikipedia.orgnih.govresearchgate.net The process is governed by a balance of hydrophobic effects, which favor aggregation, and electrostatic repulsion between the polar head groups, which opposes it. The structure of these aggregates can range from simple spherical micelles to more complex structures depending on concentration, temperature, and ionic strength of the solution. researchgate.net
Mechanistic Studies of Interactions with Model Biological Interfaces
The interaction of this compound with biological interfaces has been investigated, particularly its effects on mitochondrial functions. Due to its surfactant-like structure, it can interact with and modify the properties of lipid bilayers, which form the basis of cellular and organellar membranes. nih.gov
At higher concentrations, this compound also stimulated ATPase activity. nih.gov This dual effect—uncoupling at lower concentrations and ATPase stimulation at higher concentrations—is characteristic of certain membrane-active agents. The mechanism likely involves the insertion of the tetradecyl chain into the lipid bilayer, which alters the membrane's physical properties, such as fluidity and permeability, thereby affecting the function of embedded enzyme complexes like ATP synthase and the electron transport chain. nih.govnih.govnih.gov
| Effect on Mitochondrial Parameter | Observation | Probable Mechanism | Reference |
| State 4 Respiration | Stimulated with glutamate-malate and succinate | Acts as an uncoupler, increasing proton leak across the inner mitochondrial membrane. | nih.gov |
| State 3 Respiration | Substrate-dependent effects | Perturbation of the inner mitochondrial membrane affecting electron transport chain complexes. | nih.gov |
| ATP Levels | Decreased | Uncoupling of oxidative phosphorylation reduces the proton motive force required for ATP synthesis. | nih.gov |
| Oligomycin (B223565) Inhibition | Released (reversed) | Bypasses the oligomycin block by providing an alternative pathway for proton influx. | nih.gov |
| ATPase Activity | Stimulated at higher concentrations | Direct or indirect modulation of the F1Fo-ATPase enzyme, possibly through membrane disruption. | nih.gov |
This table summarizes the observed effects of this compound on isolated mitochondria.
Role as a Synthetic Tool or Reagent in Complex Organic Transformations
While specific applications of this compound as a reagent in complex organic transformations are not widely documented, its chemical nature as a tertiary amine N-oxide suggests potential utility based on the well-established reactivity of this functional group. wikipedia.orgmdpi.com
Synthesis: this compound is synthesized by the oxidation of its corresponding tertiary amine, 1-tetradecylperhydroazepine. This transformation is typically achieved using common oxidizing agents like hydrogen peroxide or peracids (e.g., m-CPBA). wikipedia.orgacs.org
Potential as an Oxidant: Amine N-oxides are known to act as mild, nucleophilic oxidants. wikipedia.org A prominent example is N-methylmorpholine N-oxide (NMO), which is used as a stoichiometric co-oxidant to regenerate osmium tetroxide in the Upjohn dihydroxylation. wikipedia.org By analogy, this compound could potentially serve a similar role as an oxygen atom transfer agent in various oxidation reactions. The N-O bond is relatively weak and can be cleaved under appropriate conditions to deliver an oxygen atom to a substrate. mdpi.com
Role in Catalysis: Chiral amine N-oxides have been developed as effective organocatalysts, particularly as Lewis bases to activate organosilicon reagents in reactions like allylation and aldol (B89426) additions. nih.gov Heteroaromatic N-oxides can also function as directing groups in metal-catalyzed C-H activation reactions or as ligands for transition metal complexes. nih.govrsc.orgacs.org Although this compound is achiral, its Lewis basic oxygen atom could potentially mediate or influence catalytic transformations. The long alkyl chain might also be exploited to create specific reaction environments, such as in micellar catalysis, where reactions are accelerated at the interface of micelles in an aqueous medium.
Deoxygenation: The N-oxide can be reduced back to the corresponding tertiary amine. nih.govorganic-chemistry.org This deoxygenation can be accomplished with various reducing agents and provides a way to remove the N-oxide functionality after it has served its purpose in a synthetic sequence, for instance, as a protecting or directing group. rsc.orgorganic-chemistry.org
Environmental Transformation Pathways and Modeling (purely chemical/mechanistic standpoint)
The environmental fate of this compound is governed by chemical and biological degradation processes typical for long-chain alkylamine derivatives. researchgate.netnih.gov As a surfactant, its distribution in the environment will be influenced by sorption to organic matter and sediment. researchgate.net
Photodegradation: In aqueous environments, amine oxides can undergo indirect photodegradation. This process is often mediated by reactive oxygen species (ROS) generated by natural photosensitizers like dissolved organic matter (e.g., humic substances). mdpi.com The primary oxidant involved is often the hydroxyl radical (•OH). nih.govacs.org The reaction of •OH with amines typically proceeds via hydrogen atom abstraction from the carbon alpha to the nitrogen atom. nih.govscite.ai This generates a carbon-centered radical that can subsequently react with oxygen, leading to a cascade of reactions that can ultimately break down the molecule. The N-oxide functionality itself can also be a site of photochemical activity, potentially leading to deoxygenation or other transformations. nih.govnih.gov
Chemical Degradation: The N-oxide bond is thermally labile and can undergo rearrangement or decomposition at elevated temperatures. rsc.org In the environment, its primary chemical degradation pathway is likely oxidation by radicals. nih.gov The long tetradecyl chain can also be a target for oxidation, initiating a breakdown process similar to that of other long-chain alkanes.
Biodegradation: Aerobic biodegradation is a significant removal pathway for amine oxide surfactants. researchgate.net The degradation of the parent amine, 1-tetradecylperhydroazepine, would likely be initiated by an amine dehydrogenase, which cleaves the C-N bond to yield the corresponding aldehyde (tetradecanal) and ammonia. nih.gov The aldehyde is then oxidized to a fatty acid (tetradecanoic acid), which can be fully mineralized through the beta-oxidation pathway. nih.gov The N-oxide itself is expected to be readily biodegradable under aerobic conditions, ultimately breaking down into carbon dioxide, water, and inorganic nitrogen. researchgate.net
| Transformation Pathway | Description | Key Reactive Species / Process | Potential Products |
| Indirect Photodegradation | Degradation initiated by sunlight in the presence of photosensitizers (e.g., humic acids). | Hydroxyl Radical (•OH), Singlet Oxygen (¹O₂) | Smaller oxygenated organic molecules, deoxygenated amine. |
| Chemical Oxidation | Reaction with strong oxidants present in the environment. | Radical species (•OH) | Cleavage products from both the alkyl chain and the perhydroazepine ring. |
| Aerobic Biodegradation | Microbial breakdown in the presence of oxygen. | Amine dehydrogenases, oxidases | Tetradecanal (B130844), Tetradecanoic acid, CO₂, H₂O, NH₄⁺. |
| Thermal Decomposition | Breakdown under heat; not a primary environmental pathway but relevant to chemical stability. | Cope Elimination (potential for analogous rearrangements) | Alkenes, hydroxylamines (depending on structure). |
This table outlines potential environmental transformation pathways for this compound from a mechanistic standpoint.
Future Directions and Emerging Research Paradigms for 1 Tetradecylperhydroazepine N Oxide Research
Development of Novel and Efficient Synthetic Pathways
The synthesis of N-oxides from their corresponding tertiary amines is a well-established transformation, yet there remains a significant opportunity to develop more efficient, sustainable, and scalable methods, particularly for amphiphilic compounds like 1-Tetradecylperhydroazepine N-oxide. nih.gov
Traditionally, the oxidation of tertiary amines is accomplished using hydrogen peroxide (H₂O₂) or peroxyacids, with meta-chloroperbenzoic acid (mCPBA) being a common laboratory choice. acs.org While effective, H₂O₂ reactions can be slow, often requiring a large excess of the oxidant to achieve complete conversion. nih.govacs.org A significant challenge with this method is the removal of excess H₂O₂, which can form stable hydrogen bonds with the polar N-oxide product, complicating purification and potentially leading to safety concerns if not properly addressed. nih.govacs.org On the other hand, mCPBA is often unsuitable for industrial-scale synthesis due to its high cost and potential hazards. nih.govacs.org
Emerging research focuses on overcoming these limitations. One promising strategy is the in-situ generation of more reactive peroxyacids from carboxylic acids and H₂O₂. nih.gov A particularly innovative and efficient approach is the carbon dioxide-mediated oxidation of tertiary amines. This method involves the formation of peroxymonocarbonate from H₂O₂ and CO₂, an intermediate that exhibits a second-order rate constant for the oxidation of aliphatic tertiary amines that is 400 times higher than that of H₂O₂ alone. nih.govacs.org This pathway offers enhanced reaction speed and efficiency, aligning with the principles of green chemistry by using a benign and abundant promoter.
Table 1: Comparison of Synthetic Pathways for N-Oxide Formation
| Method | Oxidant System | Advantages | Disadvantages | Citation |
|---|---|---|---|---|
| Direct H₂O₂ Oxidation | H₂O₂ | Cost-effective, high atom economy (byproduct is water). | Slow reaction, requires excess oxidant, difficult to remove residual H₂O₂. | nih.govacs.org |
| Peroxyacid Oxidation | mCPBA | Fast and effective on a lab scale. | High cost, safety concerns for scale-up, lower functional group tolerance. | acs.org |
| CO₂-Mediated Oxidation | H₂O₂ + CO₂ | Significantly increased reaction rate, uses inexpensive and benign promoter. | Requires handling of gaseous CO₂. | nih.govacs.org |
Future work in this area will likely focus on optimizing catalyzed H₂O₂ oxidation systems and refining CO₂-mediated protocols to develop robust, high-yield synthetic routes suitable for the large-scale production of this compound.
Exploration of Untapped Reactivity Profiles and New Reaction Architectures
The N-oxide functional group is more than a mere polar appendage; it is a versatile chemical entity whose full reactive potential is yet to be realized, especially in the context of long-chain aliphatic compounds. The N⁺–O⁻ bond is highly polar, with the oxygen atom possessing significant nucleophilicity and the bond itself being relatively weak. thieme-connect.de This electronic structure suggests a range of untapped chemical possibilities.
While heterocyclic N-oxides are well-documented as mild and selective oxidants in metal-catalyzed reactions, the analogous reactivity of aliphatic N-oxides like this compound is less explored. thieme-connect.de The nucleophilic oxygen can participate in a variety of transformations, and the N-O bond's susceptibility to fragmentation can be harnessed to drive unique chemical processes. thieme-connect.de
Emerging research paradigms could focus on several key areas:
Radical Chemistry: The N-O bond can undergo homolytic cleavage under certain conditions, suggesting that this compound could serve as a precursor to novel radical species. The study of such potential reactions would necessitate specialized analytical techniques, such as Electron Paramagnetic Resonance (EPR) spectroscopy, using spin-trapping agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) to detect and characterize transient radical intermediates. acs.org
1,3-Dipolar Cycloadditions: The N-oxide moiety can act as a 1,3-dipole, participating in cycloaddition reactions with various dipolarophiles. thieme-connect.de Exploring this reactivity with this compound could lead to the synthesis of novel and complex heterocyclic frameworks not easily accessible through other means.
Phase-Transfer Catalysis: The amphiphilic nature of this compound, combining a long, hydrophobic alkyl chain with a highly polar headgroup, makes it an intriguing candidate for applications in phase-transfer catalysis. Similar to quaternary ammonium (B1175870) salts, it could function as a shuttle for reagents between immiscible organic and aqueous phases, potentially enabling new reaction architectures for biphasic systems. mdpi.com
Future investigations will likely involve screening the reactivity of this compound against a wide array of substrates and reaction conditions, potentially uncovering novel catalytic cycles and synthetic methodologies.
Integration with Advanced Analytical Techniques and Automation in Chemical Discovery
The comprehensive characterization and exploration of new reactions involving this compound will be significantly accelerated by the integration of advanced analytical methods and automated discovery platforms.
A suite of analytical techniques is crucial for confirming the structure, purity, and reactive behavior of N-oxides. acs.org
NMR Spectroscopy: Nuclear Magnetic Resonance provides fundamental structural information. The introduction of the oxygen atom causes a characteristic downfield shift in the signals of neighboring protons and carbons in the ¹H and ¹³C NMR spectra, respectively, which is a key diagnostic feature. acs.orgnih.gov
Infrared (IR) Spectroscopy: The N⁺–O⁻ bond exhibits a prominent and characteristic vibration band, typically appearing around 930 cm⁻¹, which allows for straightforward confirmation of the functional group's presence. acs.org
Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the N-oxide and identifying products and intermediates in reactivity studies.
Electron Paramagnetic Resonance (EPR) Spectroscopy: As mentioned, EPR is indispensable for investigating potential radical-mediated reaction pathways by detecting and identifying paramagnetic species. acs.orgnih.gov
Purity Analysis: Specialized methods are needed to quantify critical impurities. For instance, residual hydrogen peroxide, a common leftover from synthesis, can be detected and quantified using enzymatic colorimetric assays or specific NMR techniques, as standard iodometric titration is unreliable due to the oxidative nature of the N-oxide itself. nih.govacs.org
Table 2: Advanced Analytical Techniques for N-Oxide Research
| Technique | Application | Information Gained | Citation |
|---|---|---|---|
| NMR (¹H, ¹³C) | Structural Elucidation | Confirmation of molecular structure, observation of downfield shifts near N-O group. | acs.orgnih.gov |
| IR Spectroscopy | Functional Group ID | Detection of the characteristic N⁺–O⁻ stretching vibration. | acs.org |
| Mass Spectrometry | Molecular Weight & Product ID | Confirmation of mass, identification of reaction products and intermediates. | nih.gov |
| EPR Spectroscopy | Radical Detection | Detection and characterization of transient radical species in reaction mechanisms. | acs.org |
| Colorimetric Assays | Impurity Quantification | Measurement of residual oxidants like H₂O₂. | nih.govacs.org |
Beyond analysis, the discovery of new reactions and the optimization of synthetic conditions can be revolutionized by automation. Modern chemical research is increasingly employing closed-loop, autonomous systems that combine robotic liquid handlers with analytical instruments. nih.gov Such a platform could perform hundreds of reactions with this compound under varying conditions, analyze the outcomes in real-time using NMR or MS, and use a machine learning algorithm to interpret the data and decide on the next set of experiments to perform. nih.govrsc.org This data-driven approach accelerates discovery by exploring chemical space more efficiently than traditional methods, enabling the rapid identification of novel reactivity and optimal reaction conditions. pnas.orgresearch.google
Challenges and Opportunities in Scaling Up N-Oxide Synthesis for Research Demands
Transitioning a synthetic procedure from a laboratory bench to a larger, pilot-plant scale presents a distinct set of challenges and opportunities that are critical for meeting broader research demands for compounds like this compound.
Challenges:
Reagent Choice and Safety: Reagents that are convenient in the lab, such as mCPBA, are often prohibitively expensive and pose significant safety risks on a large scale. nih.govacs.org The primary challenge is to replace them with cheaper, safer alternatives like H₂O₂ without compromising efficiency.
Process Safety and Thermal Management: The oxidation of amines is an exothermic process. Managing the heat generated during the reaction is critical on a large scale to prevent thermal runaways. A thorough process hazards analysis (PHA) is required to identify and mitigate risks associated with temperature, pressure, and reagent handling. labmanager.com
Purification and Impurity Removal: As noted, removing excess H₂O₂ can be difficult due to the formation of stable hydrogen bonds with the N-oxide product. acs.org Developing a scalable, robust, and efficient purification strategy—such as selective quenching, crystallization, or chromatography—is essential for obtaining a final product of high purity. acs.orggoogle.com
Material Handling and Equipment: The physical form of reagents and the limitations of plant equipment must be considered. For example, if a process requires a solid to be added, but the plant is only equipped to handle liquids or hot melts, the process may need to be redesigned. labmanager.com
Opportunities:
Adoption of Greener Oxidants: The challenges associated with traditional oxidants create a strong incentive to optimize processes using greener alternatives. The use of H₂O₂ in combination with catalysts or promoters like CO₂ is a significant opportunity for developing a cost-effective, safer, and more sustainable large-scale synthesis. nih.govacs.org
Continuous Flow Chemistry: Instead of traditional batch processing, continuous flow reactors offer superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous material at any given time, and the potential for easier automation and control. This technology is well-suited for scaling up exothermic oxidation reactions.
Process Analytical Technology (PAT): Implementing real-time analytical monitoring (e.g., with in-line IR or Raman spectroscopy) during the manufacturing process allows for precise control over reaction parameters. This can maximize yield, minimize byproduct formation, and ensure the reaction goes to completion, streamlining the entire scale-up process.
Successfully navigating these challenges will be key to making this compound and similar compounds readily available for advanced research and potential future applications.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing 1-Tetradecylperhydroazepine N-oxide?
- Methodological Answer : Synthesis can utilize reductive amination or direct oxidation of the parent amine using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under controlled pH and temperature. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing N-oxide peaks at δ 3.5–4.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessment via HPLC with UV/Vis or charged aerosol detection is critical, as impurities in N-oxides can skew biological activity data .
Q. How can structure-activity relationship (SAR) models predict the mutagenic potential of this compound?
- Methodological Answer : SAR fingerprint analysis, as described for aromatic N-oxides, involves hierarchical substructure searches across mutagenicity databases (e.g., Leadscope, proprietary pharmaceutical data). For this compound, focus on perhydroazepine and tetradecyl substructures. If >70% of matched compounds in databases show mutagenicity (Ames test positive), assign an alert. However, non-aromatic N-oxides like perhydroazepine derivatives may require subclass-specific validation due to reduced DNA intercalation potential compared to aromatic analogs .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological fluids or environmental samples)?
- Methodological Answer : Use UHPLC-MS/MS with online solid-phase extraction (SPE) to minimize matrix interference. Calibration curves (10–300 µg/kg range) should employ deuterated internal standards for precision. For plant or soil samples, alkaline extraction followed by hydrophilic interaction liquid chromatography (HILIC) improves retention of polar N-oxide metabolites. Limit of quantification (LOQ) validation via signal-to-noise (S/N) >10 is critical .
Advanced Research Questions
Q. How can contradictory data on N-oxide mutagenicity vs. antimutagenicity be resolved for this compound?
- Methodological Answer : Design a dual-phase study:
- Phase 1 : Conduct a bacterial reverse mutation assay (OECD 471) with Salmonella typhimurium strains TA98 and TA100, testing both direct and metabolic activation (S9 liver homogenate) conditions.
- Phase 2 : Evaluate antigenotoxic potential using the comet assay in human hepatoma cells (HepG2) co-exposed to known mutagens (e.g., 2-aminoanthracene). A compound showing mutagenicity in Phase 1 but antimutagenicity in Phase 2 suggests context-dependent redox modulation, requiring follow-up ROS scavenging assays .
Q. What computational strategies elucidate the environmental reduction pathways of this compound?
- Methodological Answer : Apply density functional theory (DFT) to model Fe(II)-mediated reduction mechanisms. Calculate activation barriers for single-electron transfer (SET) vs. proton-coupled electron transfer (PCET) pathways. Validate with kinetic isotope effects (KIE): A nitrogen KIE (KIEN) ~1.02 indicates rate-limiting electron transfer (consistent with pyridine N-oxide reduction), while solvent KIE (KIEH) >1.1 suggests proton transfer involvement. Experimental validation via anaerobic batch reactors with Fe(II)-Tiron complexes can confirm computational predictions .
Q. How does this compound interact with cellular transporters, and what implications does this have for pharmacokinetics?
- Methodological Answer : Use CRISPR/Cas9-engineered HEK293 cells overexpressing OCT1, OATP1B1, or P-gp transporters. Compare uptake/efflux ratios of this compound vs. its parent amine via LC-MS quantification. If transporter-independent uptake is observed (as with sorafenib N-oxide), perform RNA-seq on HepG2 cells to identify novel transporters. In vivo pharmacokinetics in Oct1/2 knockout mice can further clarify hepatic clearance mechanisms .
Data Contradiction and Resolution Strategies
Q. How to address discrepancies between in silico mutagenicity predictions and experimental Ames test results?
- Resolution Framework :
- Step 1 : Re-analyze SAR fingerprints using updated databases (e.g., inclusion of recent proprietary pharmaceutical N-oxide data).
- Step 2 : Test metabolites (e.g., demethylated or hydroxylated derivatives) in the Ames test, as computational models often overlook bioactivation pathways.
- Step 3 : Cross-validate with micronucleus or in vitro γH2AX assays to assess clastogenicity, which may explain false-negative SAR predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
